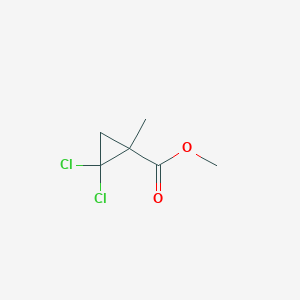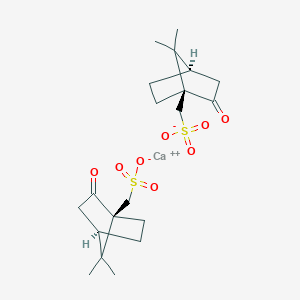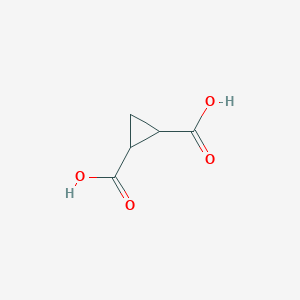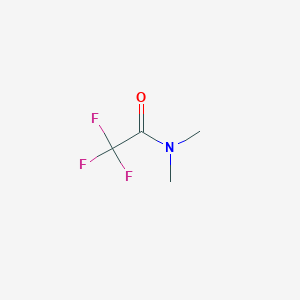
2'-Hydroxygenistein
概要
説明
2’-Hydroxygenistein is a hydroxyisoflavone that is structurally related to genistein, a well-known isoflavone. It is characterized by an additional hydroxy group at the 2’ position. This compound has been isolated from the plant Crotalaria lachnophora . The molecular formula of 2’-Hydroxygenistein is C15H10O6, and it has a molecular mass of 286.24 g/mol .
作用機序
Target of Action
2’-Hydroxygenistein, a natural product isolated from Crotalaria pallida and C. assamica , primarily targets β-glucuronidase and lysozyme in rat neutrophils . These enzymes play crucial roles in inflammation and immune response. β-glucuronidase is involved in the breakdown of complex carbohydrates, while lysozyme is an enzyme that damages bacterial cell walls .
Mode of Action
2’-Hydroxygenistein exhibits significant concentration-dependent inhibitory effects on the release of β-glucuronidase and lysozyme from rat neutrophils . This suggests that 2’-Hydroxygenistein may interact with these targets to modulate their activity, thereby influencing the inflammatory response.
Biochemical Pathways
, which is biosynthesized via the shikimate pathway in plants. Genistein is metabolized after ingestion, but low absorption and biotransformation processes direct its bioavailability and further activity . It’s plausible that 2’-Hydroxygenistein may follow similar biochemical pathways.
Pharmacokinetics
Considering its structural similarity to genistein , it’s possible that 2’-Hydroxygenistein may have similar pharmacokinetic properties. Genistein is simply metabolized after ingestion, but its bioavailability is directed by low absorption and biotransformation processes .
Result of Action
2’-Hydroxygenistein shows anti-inflammatory activity . By inhibiting the release of β-glucuronidase and lysozyme from rat neutrophils, it may reduce inflammation and modulate immune response .
生化学分析
Biochemical Properties
2’-Hydroxygenistein shows significant concentration-dependent inhibitory effects on the release of β-glucuronidase and lysozyme from rat neutrophils . These enzymes are involved in inflammation and immune response, suggesting that 2’-Hydroxygenistein may interact with these biomolecules and modulate their activities .
Cellular Effects
2’-Hydroxygenistein has been found to exhibit cytotoxicity in MCF-7 human breast cancer cells . It also shows significant concentration-dependent inhibitory effects on the release of β-glucuronidase and lysozyme from rat neutrophils , indicating that it may influence cell function and cellular processes.
Molecular Mechanism
It is known that it shows significant concentration-dependent inhibitory effects on the release of β-glucuronidase and lysozyme from rat neutrophils . This suggests that it may bind to these enzymes and inhibit their activity, thereby exerting its effects at the molecular level.
Temporal Effects in Laboratory Settings
It has been observed that 2’-Hydroxygenistein can enhance its antioxidant activity and cell cytotoxicity in MCF-7 human breast cancer cells .
Metabolic Pathways
2’-Hydroxygenistein is likely involved in the flavonoid metabolic pathway . It is formed after naringenin oxidation by 2-hydroxyisoflavanone synthase in the presence of NADPH as a cofactor
Subcellular Localization
It is known that flavonoid prenyltransferase, an enzyme involved in the biosynthesis of flavonoids, is localized in plastids
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Hydroxygenistein typically involves the hydroxylation of genistein. One common method includes the use of a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like iron(III) chloride. The reaction is carried out under controlled temperature and pH conditions to ensure selective hydroxylation at the 2’ position .
Industrial Production Methods: Industrial production of 2’-Hydroxygenistein can be achieved through biotechnological methods involving the use of genetically modified microorganisms that express specific enzymes capable of hydroxylating genistein. This method is advantageous due to its specificity and environmentally friendly nature .
化学反応の分析
Types of Reactions: 2’-Hydroxygenistein undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce other functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nitrating agents under controlled conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
2’-Hydroxygenistein has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other bioactive compounds.
Biology: Studied for its role in plant metabolism and its effects on various biological pathways.
Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and antioxidant properties.
Industry: Utilized in the development of pharmaceuticals, cosmetics, and health products due to its bioactive properties
類似化合物との比較
- Genistein
- Daidzein
- Biochanin A
- Formononetin
特性
IUPAC Name |
3-(2,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-7-1-2-9(11(18)3-7)10-6-21-13-5-8(17)4-12(19)14(13)15(10)20/h1-6,16-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSOWCUOWLMMRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C2=COC3=CC(=CC(=C3C2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80151145 | |
| Record name | 2'-Hydroxygenistein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80151145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2'-Hydroxygenistein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034014 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1156-78-1 | |
| Record name | 2′-Hydroxygenistein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1156-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Hydroxygenistein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001156781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-Hydroxygenistein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80151145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-HYDROXYGENISTEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R3U5726T2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2'-Hydroxygenistein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034014 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
270 - 273 °C | |
| Record name | 2'-Hydroxygenistein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034014 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















